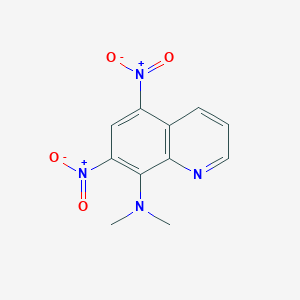
N,N-dimethyl-5,7-dinitroquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-5,7-dinitroquinolin-8-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups at positions 5 and 7, along with the dimethylamino group at position 8, imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5,7-dinitroquinolin-8-amine typically involves multi-step reactions starting from readily available precursors The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with desired specifications.
化学反応の分析
Types of Reactions
N,N-dimethyl-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Hydrogen gas, palladium on carbon; room temperature to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols; solvents like ethanol or acetonitrile; room temperature to moderate temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: N,N-dimethyl-5,7-diaminoquinolin-8-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N,N-dimethyl-5,7-dinitroquinolin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N,N-dimethyl-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression and cellular functions. The presence of nitro groups can also contribute to the generation of reactive oxygen species, which can induce oxidative stress and cell damage.
類似化合物との比較
Similar Compounds
N,N-dimethyl-5,7-dinitroquinolin-8-amine: Unique due to the presence of both nitro and dimethylamino groups.
N,N-dimethyl-5,7-diaminoquinolin-8-amine: Similar structure but with amino groups instead of nitro groups.
5,7-dinitroquinolin-8-amine: Lacks the dimethylamino group, affecting its chemical properties and reactivity.
N,N-dimethylquinolin-8-amine: Lacks the nitro groups, resulting in different biological and chemical behavior.
Uniqueness
This compound is unique due to the combination of nitro and dimethylamino groups, which impart distinct electronic and steric effects. This combination enhances its reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
N,N-dimethyl-5,7-dinitroquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-13(2)11-9(15(18)19)6-8(14(16)17)7-4-3-5-12-10(7)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEHUYPODDIQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5025791.png)
![N'-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B5025797.png)
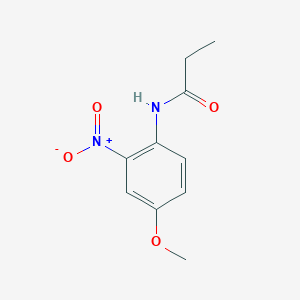
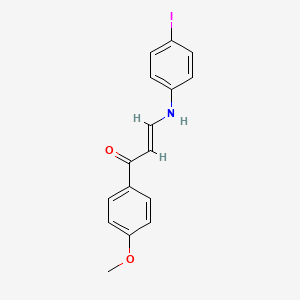
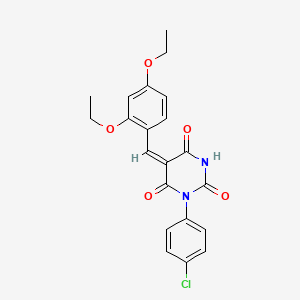
![4-[(4-bromobenzyl)oxy]-3-chlorobenzonitrile](/img/structure/B5025818.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5025822.png)
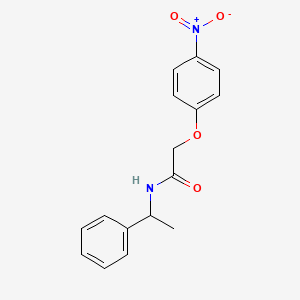
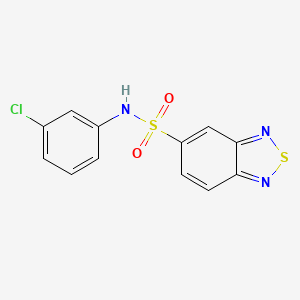
![1-[2-[2-(2-ethoxyphenoxy)ethoxy]phenyl]ethanone](/img/structure/B5025849.png)
![7-chloro-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5025867.png)
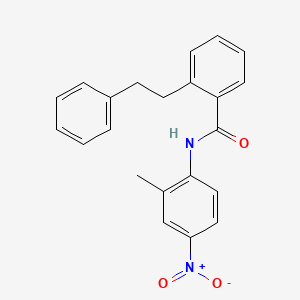
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5025882.png)
![4-(2,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5025892.png)
